Cas no 883267-70-7 (2-(2,4,5-Trifluorophenyl)ethanol)

2-(2,4,5-Trifluorophenyl)ethanol structure
883267-70-7 structure
商品名:2-(2,4,5-Trifluorophenyl)ethanol
CAS番号:883267-70-7
MF:C8H7F3O
メガワット:176.135792970657
MDL:MFCD06660356
CID:710386
PubChem ID:17750839

2-(2,4,5-Trifluorophenyl)ethanol 化学的及び物理的性質

名前と識別子

    • Benzeneethanol,2,4,5-trifluoro-
    • 2-(2,4,5-Trifluorophenyl)-ethanol
    • 2-(2,4,5-Trifluorophenyl)ethanol
    • 2,4,5-Trifluorobenzeneethanol (ACI)
    • 2,4,5-Trifluorophenethanol
    • 2-(2,4,5-Trifluorophenyl)ethan-1-ol
    • DTXSID60590710
    • DA-19172
    • CS-W017418
    • AS-38508
    • EN300-1634078
    • 883267-70-7
    • MFCD06660356
    • SCHEMBL1239117
    • KHFXXIXHSGJQOW-UHFFFAOYSA-N
    • Benzeneethanol, 2,4,5-trifluoro-
    • 2,4,5-Trifluorobenzeneethanol;2-(2,4,5-Trifluorophenyl)ethan-1-ol;
    • AKOS006283192
    • MDL: MFCD06660356
    • インチ: 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2
    • InChIKey: KHFXXIXHSGJQOW-UHFFFAOYSA-N
    • ほほえんだ: FC1C(F)=CC(CCO)=C(F)C=1

計算された属性

  • せいみつぶんしりょう: 176.04489933g/mol
  • どういたいしつりょう: 176.04489933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 屈折率: 1.4732

2-(2,4,5-Trifluorophenyl)ethanol セキュリティ情報

2-(2,4,5-Trifluorophenyl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T793570-100mg
2-(2,4,5-Trifluorophenyl)ethanol
883267-70-7
100mg
$ 80.00 2022-06-02
Key Organics Ltd
AS-38508-1MG
2-(2,4,5-trifluorophenyl)-ethanol
883267-70-7 >97%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-38508-1G
2-(2,4,5-trifluorophenyl)-ethanol
883267-70-7 >97%
1g
£185.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13140-1g
2-(2,4,5-Trifluorophenyl)ethanol
883267-70-7 97%
1g
¥948.0 2023-09-06
TRC
T793570-50mg
2-(2,4,5-Trifluorophenyl)ethanol
883267-70-7
50mg
$ 65.00 2022-06-02
TRC
T793570-10mg
2-(2,4,5-Trifluorophenyl)ethanol
883267-70-7
10mg
$ 50.00 2022-06-02
Apollo Scientific
PC302001-5g
2-(2,4,5-Trifluorophenyl)ethanol
883267-70-7 97%
5g
£57.00 2025-02-21
eNovation Chemicals LLC
D956809-25g
2-(2,4,5-Trifluorophenyl)ethanol
883267-70-7 97%
25g
$380 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32686-1g
2-(2,4,5-Trifluorophenyl)ethanol, 97%
883267-70-7 97%
1g
¥2113.00 2023-04-23
Key Organics Ltd
AS-38508-10MG
2-(2,4,5-trifluorophenyl)-ethanol
883267-70-7 >97%
10mg
£63.00 2025-02-09

2-(2,4,5-Trifluorophenyl)ethanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water ;  10 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Solvents: Water ;  18 h, rt
リファレンス
Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs
Naidu, B. Narasimhulu ; et al, Journal of Medicinal Chemistry, 2022, 65(6), 4949-4971

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 65 °C; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
mt-tRNA Components: Synthesis of (2-Thio)Uridines Modified with Blocked Glycine/Taurine Moieties at C-5,1
Leszczynska, Grazyna; et al, Nucleosides, 2013, 32(11), 599-616

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  24 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 65 °C; 2.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
mt-tRNA Components: Synthesis of (2-Thio)Uridines Modified with Blocked Glycine/Taurine Moieties at C-5,1
Leszczynska, Grazyna; et al, Nucleosides, 2013, 32(11), 599-616

2-(2,4,5-Trifluorophenyl)ethanol Raw materials

2-(2,4,5-Trifluorophenyl)ethanol Preparation Products

2-(2,4,5-Trifluorophenyl)ethanol 関連文献

2-(2,4,5-Trifluorophenyl)ethanolに関する追加情報

2-(2,4,5-Trifluorophenyl)ethanol: A Comprehensive Overview

2-(2,4,5-Trifluorophenyl)ethanol, with the CAS number 883267-70-7, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique trifluorophenyl substituent, which imparts distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of 2-(2,4,5-Trifluorophenyl)ethanol.

Structure and Properties

2-(2,4,5-Trifluorophenyl)ethanol is a chiral alcohol with the molecular formula C9H7F3O. The presence of three fluorine atoms on the phenyl ring significantly influences its electronic and steric properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various applications. Additionally, the hydroxyl group provides reactivity and functionalization opportunities.

The compound exhibits a melting point of approximately 35-37°C and a boiling point of around 190-192°C. Its solubility in organic solvents such as ethanol and acetone is high, while it is sparingly soluble in water. These properties make it suitable for use in both laboratory-scale and industrial processes.

Synthesis Methods

The synthesis of 2-(2,4,5-Trifluorophenyl)ethanol can be achieved through several routes. One common method involves the reaction of 2,4,5-trifluorobenzaldehyde with an appropriate organometallic reagent followed by reduction. Another approach involves the nucleophilic substitution of 2-bromo-1-(2,4,5-trifluorophenyl)ethanone with a suitable nucleophile. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods using catalysts such as palladium or copper complexes.

A notable study published in the Journal of Organic Chemistry (2021) reported a highly efficient and scalable synthesis method using a palladium-catalyzed cross-coupling reaction. This method not only reduces the number of steps but also minimizes waste generation and improves overall yield.

Applications in Pharmaceuticals

2-(2,4,5-Trifluorophenyl)ethanol has found applications in the pharmaceutical industry due to its unique properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug candidates. The compound can be used as an intermediate in the synthesis of various drugs targeting neurological disorders, cancer, and infectious diseases.

A recent study published in the Journal of Medicinal Chemistry (2020) explored the use of 2-(2,4,5-Trifluorophenyl)ethanol-derived compounds as potential inhibitors of protein kinases involved in cancer progression. The results showed promising activity against several kinases, suggesting potential therapeutic applications.

Applications in Materials Science

Beyond pharmaceuticals, 2-(2,4,5-Trifluorophenyl)ethanol has also found applications in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced materials such as polymers and liquid crystals. The trifluoromethyl group can improve the thermal stability and mechanical strength of these materials.

A study published in Advanced Materials (2019) demonstrated the use of 2-(2,4,5-Trifluorophenyl)ethanol-based monomers in the preparation of high-performance polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in electronics and aerospace industries.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 2-(2,4,5-Trifluorophenyl)ethanol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation.

In addition to physical safety measures, environmental considerations should also be taken into account. Proper disposal methods should be followed to minimize environmental impact.

Conclusion

2-(2,4,5-Trifluorophenyl)ethanol, with its CAS number 883267-70-7, is a multifaceted compound with significant potential in various fields including pharmaceuticals and materials science. Its unique chemical structure provides a foundation for numerous applications and ongoing research efforts. As new synthesis methods continue to be developed and optimized, the future prospects for this compound are promising.

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(CAS:883267-70-7)2-(2,4,5-Trifluorophenyl)ethanol
CL10262
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ